molecular formula C12H18O4 B13884720 4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol

4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol

Cat. No.: B13884720
M. Wt: 226.27 g/mol
InChI Key: QGFQHSBVXCNFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol is a chemical compound known for its applications in various fields, including photopolymerization and as a photoinitiator. This compound is characterized by its phenolic structure, which includes hydroxyethoxy and propan-2-yloxy groups, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol typically involves the reaction of 2-methyl-6-propan-2-yloxyphenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the phenolic compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as N-bromo succinimide (NBS), can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the phenolic hydroxyl groups to methoxy groups.

    Substitution: The hydroxyethoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol exerts its effects is through photoinitiation. Upon exposure to light, the compound undergoes homolytic cleavage, generating free radicals that initiate polymerization reactions. This process is crucial in applications such as 3D printing and coatings, where rapid curing and high precision are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol stands out due to its unique combination of hydroxyethoxy and propan-2-yloxy groups, which provide enhanced solubility and reactivity in various solvents and reaction conditions. This makes it particularly valuable in applications requiring high-performance photoinitiators .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol

InChI

InChI=1S/C12H18O4/c1-8(2)16-11-7-10(15-5-4-13)6-9(3)12(11)14/h6-8,13-14H,4-5H2,1-3H3

InChI Key

QGFQHSBVXCNFDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)OC(C)C)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.